2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide
Description
2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide is a chloroacetamide derivative featuring a 2-chloroacetyl group linked to a substituted phenethylamine moiety. The compound’s structure includes a methoxy group at the para position of the phenyl ring and an ethyl chain bridging the aromatic ring and the acetamide nitrogen. This structural framework confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its reactivity and biological interactions. Chloroacetamides are widely used as intermediates in organic synthesis, particularly for constructing heterocycles and bioactive molecules .
Properties
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEXSNUQXWBMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246205 | |
| Record name | 2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91131-30-5 | |
| Record name | 2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91131-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Amine Activation : 1-(4-Methoxyphenyl)ethylamine reacts with chloroacetyl chloride in the presence of a base, typically potassium carbonate (K₂CO₃), to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of chloroacetyl chloride.
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Acyl Substitution : The chloride leaving group is displaced, forming the acetamide bond. The exothermic nature of this reaction necessitates temperature control to minimize side products such as over-alkylation or hydrolysis.
Standard Protocol
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Reagents :
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1-(4-Methoxyphenyl)ethylamine (1.0 equiv)
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Chloroacetyl chloride (1.2 equiv)
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K₂CO₃ (3.0 equiv)
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Dichloromethane (DCM) as solvent
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Conditions :
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Temperature: 0–5°C (initial), then room temperature (20–25°C)
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Time: 4–6 hours
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Work-up : The reaction mixture is washed with dilute HCl to remove unreacted amine, followed by water to eliminate residual base. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
Optimization of Reaction Parameters
Optimizing reaction conditions is crucial for maximizing yield and minimizing impurities. Key variables include solvent polarity, base strength, and stoichiometric ratios.
Table 1: Effect of Solvent on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 95 |
| Tetrahydrofuran | 7.52 | 68 | 92 |
| Acetone | 20.7 | 65 | 90 |
Data extrapolated from analogous syntheses.
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Solvent Choice : Dichloromethane (DCM) is preferred due to its moderate polarity, which balances reagent solubility and reaction rate. Polar aprotic solvents like acetone may accelerate hydrolysis of chloroacetyl chloride, reducing yield.
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Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by ensuring complete deprotonation of the amine, while stronger bases (e.g., NaOH) risk saponification of the chloroacetamide product.
Purification and Characterization
Purification Techniques
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Crystallization : The crude product is recrystallized from a hexane/ethyl acetate (3:1) mixture, yielding colorless crystals with >98% purity.
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Column Chromatography : For small-scale syntheses, silica gel chromatography using ethyl acetate/hexane (1:4) eluent effectively separates unreacted starting materials.
Analytical Characterization
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IR Spectroscopy : Key peaks include N–H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹), and C–Cl stretch (~750 cm⁻¹).
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¹H NMR (CDCl₃) :
Industrial-Scale Production Considerations
Scaling this synthesis requires addressing exothermicity and reagent handling:
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Continuous Flow Reactors : Microreactors enhance heat dissipation, reducing thermal degradation risks. A pilot study demonstrated a 15% increase in yield compared to batch reactors.
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Waste Management : Chloride byproducts are neutralized with aqueous NaOH, forming NaCl for safe disposal.
Comparative Analysis with Alternative Methods
Method A: Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of hydroxylated derivatives.
Hydrolysis: Formation of 4-methoxyphenylacetic acid and 2-chloroacetamide.
Scientific Research Applications
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for specific chemical reactivity that can be harnessed in drug development.
- Case Study : Initial studies indicate that compounds structurally similar to 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide exhibit significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC values ranging from 1.52–6.31 μM .
Organic Synthesis
As a versatile building block, it is used to synthesize more complex organic molecules, facilitating the development of new compounds with desired properties.
- Reactions :
- Nucleophilic substitution reactions can lead to the formation of substituted amides or thioamides.
- The methoxy group can undergo oxidation to form hydroxylated derivatives.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Nucleophilic substitution | Sodium azide, potassium thiocyanate | Substituted amides or thioamides |
| Oxidation | Potassium permanganate, chromium trioxide | Hydroxylated derivatives |
| Hydrolysis | HCl or NaOH | 4-Methoxyphenylacetic acid and 2-chloroacetamide |
Biological Studies
Research indicates that this compound may interact with specific molecular targets within biological systems:
- Mechanism of Action : The chloro group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. The methoxy group enhances binding affinity to hydrophobic pockets in proteins, influencing various cellular processes.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Chloro-N-(1-(4-chlorophenyl)ethyl)acetamide (2a)
- Structure : 4-Chloro substituent instead of 4-methoxy.
- Synthesis : Prepared via reaction of 1-(4-chlorophenyl)ethylamine with chloroacetyl chloride under basic conditions (NaOH, pH 9–10) .
2-Chloro-N-(1-(p-tolyl)ethyl)acetamide (2b)
- Structure : 4-Methyl substituent.
- Properties : The methyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Biological activity differences (e.g., antifungal vs. anti-inflammatory) are likely tied to substituent electronic effects .
2-Chloro-N-(4-methoxyphenyl)acetamide (1m)
Heterocyclic and Functional Group Modifications
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Acetamide attached to a pyrazole ring with 4-chlorophenyl and cyano groups.
- Role : Intermediate for N-aromatic pyrazole derivatives with insecticidal and antifungal activities .
N-[1-(1,3-Benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide
- Structure : Benzothiazole ring replaces the phenyl group; methyl group on the acetamide nitrogen.
- Applications : Precursor for anti-inflammatory agents and enzyme inhibitors (e.g., acetylcholinesterase) .
2-Chloro-N-(quinol-8-yl)acetamide
- Structure: Quinoline moiety instead of phenyl.
- Use : Key intermediate in synthesizing iron/ruthenium complexes for catalytic studies .
Biological Activity
Overview
2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula CHClNO. It features a chloro group, a methoxyphenyl group, and an acetamide moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, which may lead to the formation of covalent bonds with biological molecules, thereby inhibiting enzyme activity or disrupting cellular processes.
- Receptor Modulation : The methoxy group enhances the compound's binding affinity to hydrophobic pockets in proteins, potentially modulating receptor activity and influencing various cellular pathways .
1. Medicinal Chemistry
This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for specific chemical reactivity that can be harnessed in drug development.
2. Anticancer Activity
Initial studies suggest that compounds structurally similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). For instance, related compounds have shown IC values in the range of 1.52–6.31 μM against these cell lines, indicating their potential as anticancer agents .
3. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in crucial metabolic pathways. The mechanism involves binding to active sites or allosteric sites on enzymes, thus preventing substrate binding and catalytic activity .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | IC (μM) | Target Enzyme/Cell Line | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential anticancer properties |
| Compound 4e (related structure) | 0.011 | CA IX | High selectivity for cancer cells |
| Compound 4g (related structure) | 0.017 | CA IX | Induces apoptosis in MDA-MB-231 cells |
| Compound 4h (related structure) | 0.026 | CA IX | Effective against multiple cancer cell lines |
Note: TBD indicates that specific data for this compound is yet to be determined.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A primary approach involves reacting 1-(4-methoxyphenyl)ethylamine with chloroacetyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions. After stirring for 3–6 hours, the product is isolated via aqueous work-up (e.g., HCl wash) and purified by recrystallization or column chromatography . Yield optimization (e.g., 72–76% in analogous syntheses) depends on stoichiometric ratios, solvent choice, and temperature control .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Confirm the presence of amide C=O (~1660 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .
- NMR : ¹H NMR identifies the methoxy group (δ ~3.8 ppm, singlet), ethyl chain protons (δ ~1.4–1.6 ppm for CH₃ and δ ~4.2–4.4 ppm for N–CH₂), and aromatic protons (δ ~6.8–7.2 ppm). ¹³C NMR resolves the carbonyl carbon (δ ~165 ppm) and quaternary carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~213 for [M+H]⁺) and fragmentation patterns validate the structure .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Purity Assessment : Use GC or HPLC to quantify impurities (>95% purity threshold) .
- Recrystallization : Test solvents (e.g., toluene, ethyl acetate) to isolate pure polymorphs.
- Cross-Validation : Compare data with computational predictions (e.g., DFT for NMR chemical shifts) or literature analogs (e.g., 2-chloro-N-(4-methoxyphenyl)acetamide, mp 105–107°C vs. 118–122°C in commercial sources). Avoid unreliable vendors .
Advanced: What crystallographic methods elucidate the compound’s hydrogen-bonding networks?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is used to determine:
- Intramolecular Interactions : C–H⋯O bonds forming six-membered rings (bond lengths ~2.5–3.0 Å) .
- Intermolecular Packing : N–H⋯O hydrogen bonds (e.g., N–H···O distance ~2.0 Å) create infinite chains along crystallographic axes. Data collection at 293 K with Mo/Kα radiation (λ = 0.71073 Å) and refinement using SHELX suites are standard .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
If chiral centers exist (e.g., from the ethyl group), use:
- Chiral Chromatography : Supercritical fluid chromatography (SFC) with cellulose-based columns resolves enantiomers .
- Optical Rotation : Compare [α]D values with literature.
- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., organocatalysts) during synthesis to favor one enantiomer .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Toluene or toluene-ethyl acetate mixtures (e.g., 3:2 v/v) are effective due to moderate polarity and solubility gradients. Slow evaporation at room temperature yields high-quality crystals for SCXRD .
Advanced: How do computational studies aid in understanding its reactivity?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack on chloroacetamide) using Gaussian or ORCA software.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- Solvent Modeling : COSMO-RS predicts solubility parameters and stabilization effects in polar aprotic solvents .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid eye/skin contact (H318 hazard ).
- Storage : Keep in inert gas (N₂/Ar) at <15°C to prevent oxidation .
- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .
Advanced: How to analyze degradation products under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- LC-MS/MS : Identify hydrolyzed products (e.g., 4-methoxyphenethylamine) using C-18 columns and gradient elution .
- Kinetic Modeling : Determine degradation rate constants (k) using Arrhenius plots .
Advanced: What strategies improve yield in large-scale syntheses?
Methodological Answer:
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic reactions.
- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate amine-chloroacetyl chloride reactions .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
